3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one 3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one Sojagol, also known as soyagol, belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, sojagol is considered to be a flavonoid lipid molecule. Sojagol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sojagol is primarily located in the membrane (predicted from logP). Sojagol can be biosynthesized from coumestan. Outside of the human body, sojagol can be found in pulses and soy bean. This makes sojagol a potential biomarker for the consumption of these food products.
Sojagol is a member of the class of coumestans that is coumestan substituted by a hydroxy group at position 3 and a 2,2-dimethylpyran group across positions 9 and 10. It has a role as a plant metabolite. It is a member of coumestans, a member of phenols and a delta-lactone. It derives from a coumestan.
Brand Name: Vulcanchem
CAS No.: 18979-00-5
VCID: VC0094905
InChI: InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3
SMILES: CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol

3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one

CAS No.: 18979-00-5

Main Products

VCID: VC0094905

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one - 18979-00-5

CAS No. 18979-00-5
Product Name 3-Hydroxy-9,10-(2,2-dimethyl-1-oxabutane-1,4-diyl)-6H-benzofuro[3,2-c][1]benzopyran-6-one
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
IUPAC Name 7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one
Standard InChI InChI=1S/C20H16O5/c1-20(2)8-7-12-14(25-20)6-5-13-16-18(24-17(12)13)11-4-3-10(21)9-15(11)23-19(16)22/h3-6,9,21H,7-8H2,1-2H3
Standard InChIKey GSAVLDZAGYKJSO-UHFFFAOYSA-N
SMILES CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C
Canonical SMILES CC1(CCC2=C(O1)C=CC3=C2OC4=C3C(=O)OC5=C4C=CC(=C5)O)C
Melting Point 284-286°C
Physical Description Solid
Description Sojagol, also known as soyagol, belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, sojagol is considered to be a flavonoid lipid molecule. Sojagol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sojagol is primarily located in the membrane (predicted from logP). Sojagol can be biosynthesized from coumestan. Outside of the human body, sojagol can be found in pulses and soy bean. This makes sojagol a potential biomarker for the consumption of these food products.
Sojagol is a member of the class of coumestans that is coumestan substituted by a hydroxy group at position 3 and a 2,2-dimethylpyran group across positions 9 and 10. It has a role as a plant metabolite. It is a member of coumestans, a member of phenols and a delta-lactone. It derives from a coumestan.
PubChem Compound 5281809
Last Modified Nov 11 2021
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